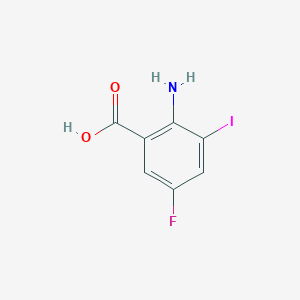

2-Amino-5-fluoro-3-iodobenzoic acid

Description

Overview of the Research Landscape for 2-Amino-5-fluoro-3-iodobenzoic Acid

This compound is an aromatic compound characterized by a benzoic acid core substituted with an amino group, a fluorine atom, and an iodine atom. smolecule.com This specific arrangement of functional groups makes it a valuable building block for organic synthesis and pharmaceutical development. smolecule.com

The chemical properties of this compound are largely defined by its functional groups. The carboxylic acid group can undergo typical acid-base reactions, while the amino group can act as a nucleophile. smolecule.com The presence of both fluorine and iodine atoms provides distinct opportunities for selective chemical modifications.

| Property | Value |

| Chemical Formula | C₇H₅FINO₂ smolecule.comsynblock.com |

| Molecular Weight | 281.02 g/mol synblock.com |

| CAS Number | 331647-14-4 synblock.com |

| Appearance | Powder, crystals or chunks sigmaaldrich.com |

| Color | Yellow to brown sigmaaldrich.com |

| Melting Point | 219-221 °C (decomposes) sigmaaldrich.com |

Research involving this compound primarily focuses on its application as a synthetic intermediate. smolecule.com Its structure allows for the creation of more complex molecules with potential bioactivity. Scientists have explored its use in synthesizing derivatives for various research purposes, including the development of novel pharmaceutical compounds. smolecule.comresearchgate.net

Several synthetic routes to this and structurally similar compounds have been developed. These methods often involve the direct halogenation of a precursor like 2-amino-5-fluorobenzoic acid or multi-step syntheses to introduce the desired functional groups at specific positions. smolecule.comresearchgate.net For instance, a common approach involves the iodination of an aminobenzoic acid derivative using molecular iodine in the presence of an oxidizing agent. google.com The compound is recognized as a useful intermediate for drugs, agricultural chemicals, and other functional chemicals. google.com Preliminary research has suggested that the compound may have potential antimicrobial, anti-inflammatory, and antitumor properties, though these areas require further investigation. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluoro-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUNZXVEAVELGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Fluoro 3 Iodobenzoic Acid

Established Synthetic Routes to 2-Amino-5-fluoro-3-iodobenzoic Acid

Traditional synthetic approaches to this compound rely on well-documented reactions, including direct halogenation and multi-step pathways that utilize carefully chosen precursors and intermediates to ensure the correct arrangement of substituents on the aromatic ring.

Direct Halogenation Approaches from Substituted Benzoic Acids

One of the most straightforward methods for the synthesis of this compound involves the direct iodination of a pre-existing substituted benzoic acid. This approach typically starts with 2-amino-5-fluorobenzoic acid, which already contains the required amino and fluoro groups in the desired positions. The final iodo group is then introduced at the C-3 position through an electrophilic aromatic substitution reaction. smolecule.com

The reaction is commonly carried out using an iodine source, such as molecular iodine (I₂) or potassium iodide (KI), in the presence of an oxidizing agent and often under acidic conditions. smolecule.com The amino group at C-2 and the fluorine atom at C-5 direct the incoming electrophile (the iodine) to the ortho and para positions. Since the para position to the amino group is occupied by the fluorine, and the ortho position (C-6) is sterically hindered, the iodination preferentially occurs at the other ortho position (C-3).

| Reactant | Reagent | Conditions | Product |

| 2-Amino-5-fluorobenzoic acid | Iodine source (e.g., KI) | Acidic conditions | This compound |

This interactive table summarizes the direct halogenation approach.

Multi-step Synthetic Pathways Involving Precursors and Intermediates

More complex, multi-step synthetic routes offer greater control over the introduction of each functional group, which can be crucial for achieving high yields and purity. These pathways often begin with commercially available 2-aminobenzoates that have a halogen atom at the C-5 position. researchgate.net

A representative multi-step synthesis can be described as follows:

Nitration: The synthesis begins with the introduction of a nitro group at the C-3 position of a 2-aminobenzoate (B8764639) that already has a halogen at the C-5 position. This step forms a 2-amino-3-nitrobenzoate with a C-5 halogen. researchgate.net

Iodination: The amino group at the C-2 position is then converted to an iodide. This is often achieved through a Sandmeyer-like reaction, where the amino group is first diazotized and then substituted with iodine. researchgate.netmdpi.com This yields a 5-halo-2-iodo-3-nitrobenzoate.

Reduction: Finally, the nitro group at the C-3 position is reduced to an amino group. This transformation can be accomplished using various reducing agents to yield the desired 3-amino-5-halo-2-iodobenzoate. researchgate.net For the specific synthesis of this compound, a similar pathway would be employed, starting with a precursor containing fluorine at the C-5 position.

This stepwise approach allows for the purification of intermediates at each stage, potentially leading to a final product with higher purity compared to a one-pot direct halogenation.

Regioselective Iodination and Fluorination Strategies

The success of synthesizing a polysubstituted benzene (B151609) ring like this compound hinges on the regioselectivity of the halogenation reactions. Regioselectivity refers to the control of which position on the aromatic ring a substituent is added to.

In the context of this compound, the directing effects of the existing functional groups are paramount. The amino (-NH₂) group is a strong activating group and is ortho-, para- directing, while the fluorine (-F) and carboxylic acid (-COOH) groups are deactivating and meta- directing to varying degrees.

Strategies to ensure regioselectivity include:

Sequential Introduction of Substituents: As outlined in the multi-step synthesis, introducing the functional groups in a specific order can dictate the position of subsequent substitutions. For instance, nitrating 2-amino-5-fluorobenzoic acid would be directed to the C-3 position by the powerful directing effect of the amino group. researchgate.net

Use of Specific Reagents: The choice of halogenating agent can influence the outcome. For example, in the synthesis of the related 2-amino-4-fluoro-5-iodobenzoic acid, the use of iodine monochloride (ICl) is suggested to minimize the formation of di-iodinated byproducts, thus enhancing regioselectivity.

Protecting Groups: In some cases, a functional group might be temporarily modified with a protecting group to alter its directing effect or to prevent it from reacting, and then later restored.

Novel and Emerging Synthetic Techniques for this compound

In addition to established methods, modern synthetic chemistry offers innovative techniques that can lead to more efficient, safer, and environmentally friendly production of complex molecules like this compound.

Catalytic and Light-Promoted Approaches in Synthesis

Catalytic methods are at the forefront of modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of halogenated benzoic acids, several catalytic approaches are relevant:

Iridium-Catalyzed C-H Activation/Iodination: Research has demonstrated the ortho-selective iodination of benzoic acids using an iridium catalyst. acs.org This method allows for the direct functionalization of a C-H bond, which is an atom-economical approach. Such a strategy could potentially be adapted for the synthesis of this compound.

Copper-Catalyzed Reactions: Copper catalysts are used in reactions like the Ullmann condensation, which can form C-O or C-N bonds. For instance, a copper-catalyzed Ullmann-like ether synthesis has been used to couple an iodobenzoic acid derivative with a phenol. mdpi.com Similar catalytic principles could be applied to construct the target molecule or its precursors.

Light-promoted, or photocatalytic, reactions represent another frontier. While specific light-promoted syntheses for this compound are not widely documented, the principles of photocatalysis are applicable. For example, the photocatalytic degradation of p-chlorobenzoic acid using UV light has been studied, demonstrating that light can induce chemical transformations in halogenated benzoic acids. nih.gov The development of a photocatalytic method for the synthesis of the target compound could offer a greener alternative to traditional methods.

Continuous-Flow Synthesis Methodologies

Continuous-flow synthesis, where reagents are mixed and reacted in a continuously flowing stream through a reactor, is gaining traction as a powerful tool for chemical manufacturing. nih.gov This technology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. chimia.ch

For the industrial production of compounds like 5-Amino-3-fluoro-2-iodobenzoic acid, a close analog to the target molecule, continuous-flow reactors are suggested as a means to optimize the synthesis for higher yields and purity. The principles are directly applicable to the synthesis of this compound. A multi-step synthesis, such as the one described in section 2.1.2, could be adapted to a continuous-flow process where intermediates are generated and immediately used in the next step without isolation. nih.gov This "telescoped" approach can significantly reduce reaction times and waste. nih.gov The use of microreactors in flow chemistry allows for precise control over reaction parameters like temperature and residence time, which is particularly beneficial for exothermic or fast reactions. chimia.chacs.org

| Technology | Advantages for Synthesizing this compound |

| Catalysis | Increased reaction rates, higher selectivity, lower energy consumption. |

| Photocatalysis | Potential for novel reaction pathways, use of light as a "green" reagent. |

| Continuous-Flow | Enhanced safety, improved yield and purity, easier scalability. |

This interactive table highlights the benefits of emerging synthetic techniques.

Derivatives and Analogues of 2 Amino 5 Fluoro 3 Iodobenzoic Acid: Synthesis and Structure Activity Relationship Sar Investigations

Design and Synthesis of Structurally Modified 2-Amino-5-fluoro-3-iodobenzoic Acid Analogues.researchgate.netsioc-journal.cn

The synthesis of analogues of this compound involves targeted chemical reactions to introduce diverse structural features. These modifications are crucial for exploring the chemical space around the parent molecule and identifying derivatives with improved efficacy.

The identity and position of halogen atoms on the aromatic ring are critical determinants of a molecule's chemical and biological properties. Synthetic strategies are often focused on creating a library of compounds with varied halogenation patterns to investigate these effects.

A common approach to introduce iodine is through electrophilic iodination of an activated aromatic ring. For instance, 2-aminopyridine (B139424) derivatives can be iodinated using iodine and a silver sulfate (B86663) catalyst. Similarly, starting from 2-aminobenzoates, a versatile route involves the introduction of a nitro group, followed by other modifications to yield 3-amino-5-halo-2-iodobenzoates. researchgate.net Halogen exchange reactions, where a bromo or chloro substituent is replaced by an iodo group using an iodide salt, provide another pathway. google.com

One-pot synthesis methods offer an efficient way to produce halogenated derivatives. For example, 2-amino-3-methylbenzoic acid can be converted into 2-amino-5-halogenated-N,3-dimethylbenzamides using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) for the final halogenation step. sioc-journal.cn This approach is advantageous due to milder conditions and higher yields. sioc-journal.cn

Table 1: Synthetic Routes for Varied Halogenation

| Starting Material | Target Halogenation Pattern | Key Reagents/Method | Reference |

|---|---|---|---|

| 2-amino-5-fluoropyridine | 2-amino-5-fluoro-3-iodopyridine | Iodine, Silver sulphate | |

| 2-aminobenzoates | 3-amino-5-halo-2-iodobenzoates | Nitration followed by other steps | researchgate.net |

| 2-amino-N,3-dimethylbenzamide | 2-amino-5-chloro/bromo/iodo-N,3-dimethylbenzamide | NCS, NBS, or NIS | sioc-journal.cn |

| 5-(bromo or chloro)benzoic acid derivative | 5-iodobenzoic acid derivative | Iodide salt (e.g., NaI, KI) | google.com |

The amino (-NH2) and carboxylic acid (-COOH) groups of the parent molecule are key functional handles for synthetic modification. These groups are often involved in crucial interactions with biological targets, and their conversion into other functional groups, such as amides and esters, can significantly alter a compound's properties.

The carboxylic acid can be readily converted to its more reactive acid chloride derivative using reagents like thionyl chloride, which can then react with various amines or alcohols to form a diverse library of amides or esters, respectively. wikipedia.org Alternatively, direct condensation of the carboxylic acid with an alcohol (esterification) or an amine (amidation) can be achieved using coupling agents.

The amino group can also be modified. For example, it can be acylated to form amides or used in diazotization reactions to introduce other substituents. nih.gov The synthesis of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids from N-benzylidene anthranilic acids demonstrates the extensive modifications that can be performed starting from the amino and carboxyl functionalities of an aminobenzoic acid core. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives.researchgate.netacs.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. For derivatives of this compound, SAR investigations focus on how changes in substituent position, electronic nature, and halogen type affect their interaction with biological targets.

The placement of substituents on the benzene (B151609) ring is not arbitrary; even minor positional changes can lead to dramatic differences in biological efficacy. For example, in a series of YC-1 analogues, a fluoro substitution at the ortho position of a benzyl (B1604629) ring resulted in significantly better inhibitory activity compared to substitutions at the meta or para positions. nih.gov This highlights the sensitivity of the biological target to the spatial arrangement of the ligand's features.

The electronic properties of the substituents, described as either electron-withdrawing or electron-donating, also play a crucial role. Electron-withdrawing groups can enhance the strength of halogen bonds, a key interaction for halogenated compounds. researchgate.net This can lead to increased binding affinity and, consequently, higher biological efficacy. Conversely, electron-donating groups may weaken these interactions. researchgate.net Mathematical models have been used to correlate biological activities with the electronic (Hammett sigma constants) and lipophilicity (pi constants) of substituents on benzoic acid derivatives. researchgate.net

Table 2: Effect of Substituent Position on Biological Activity (IC50 Values)

| Compound Series | Substituent Position | IC50 (μM) | Reference |

|---|---|---|---|

| Fluoro-substituted YC-1 Analogue | ortho (26a) | 4.9 | nih.gov |

| meta (26b) | 10 | nih.gov | |

| para (26c) | 19 | nih.gov |

Halogens are not mere hydrophobic space-fillers; they participate in specific, highly directional non-covalent interactions known as halogen bonds (X-bonds). nih.govacs.org In a halogen bond, the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base, such as a backbone carbonyl oxygen in a protein. acs.org The strength of this interaction increases with the size and polarizability of the halogen, following the trend F << Cl < Br < I. researchgate.net

Table 3: Properties of Halogens in Molecular Interactions

| Halogen | Electronegativity | Polarizability (ų) | Typical Role in Interactions | Reference |

|---|---|---|---|---|

| Fluorine (F) | High | Low | Hydrogen bond acceptor, Metabolic blocker | mdpi.com |

| Chlorine (Cl) | Moderate | Moderate | Weak Halogen/Hydrogen bond donor | researchgate.netacs.org |

| Bromine (Br) | Moderate | High | Moderate Halogen bond donor | researchgate.netacs.org |

| Iodine (I) | Low | Very High | Strong Halogen bond donor | researchgate.netacs.org |

The three-dimensional shape (conformation) of a molecule is critical for its ability to fit into a biological target's binding site. For derivatives of this compound, the orientation of the carboxylic acid group relative to the amino and iodo substituents is of particular importance.

Crystal structure analysis of the related compound, 2-amino-5-fluorobenzoic acid, reveals that the molecule is nearly planar. researchgate.netnih.gov This planarity is reinforced by an intramolecular hydrogen bond between a hydrogen on the amino group and the carbonyl oxygen of the carboxylic acid, which forms a stable six-membered ring structure (an S(6) ring). researchgate.netnih.gov This intramolecular interaction can significantly influence the molecule's preferred conformation and how it presents its functional groups for intermolecular interactions.

Computational studies on ortho-substituted benzoic acids show that repulsive interactions between the ortho-substituent (like iodine) and the carboxylic acid's oxygen atoms can create energy barriers to rotation around the C-C bond. nih.gov The specific conformation (e.g., cis or trans orientation of the carboxylic acid proton relative to the ortho-substituent) can be stabilized or destabilized by various intramolecular forces, such as hydrogen bonds or steric repulsion. nih.gov Understanding these conformational preferences is essential for designing analogues that adopt the optimal geometry for high-affinity binding.

Advanced Applications of 2 Amino 5 Fluoro 3 Iodobenzoic Acid in Organic Synthesis and Drug Discovery

2-Amino-5-fluoro-3-iodobenzoic Acid as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of amino, fluoro, and iodo groups on the benzoic acid framework makes this compound a highly versatile intermediate in organic synthesis. smolecule.com The presence of multiple reaction sites allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

Precursor in the Synthesis of Heterocyclic Compounds (e.g., Quinazolinones, Indoles)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound serves as a key starting material for several important classes of heterocycles.

One of the most common approaches to synthesizing quinazolinones involves the reaction of 2-aminobenzoic acid derivatives with reagents like acetic anhydride, followed by condensation with nitrogen-containing nucleophiles. researchgate.net The presence of the iodine and fluorine atoms on the 2-aminobenzoic acid ring can be leveraged to introduce further diversity into the quinazolinone scaffold, potentially leading to compounds with enhanced biological activity. For instance, the iodination of anthranilic acid is a key step in the synthesis of certain quinazolinone derivatives. nih.gov

Similarly, this compound is a valuable precursor for the synthesis of substituted indoles. The development of novel synthetic routes to create complex indole (B1671886) structures is an active area of research. nih.gov The functional groups on this compound provide handles for cyclization reactions and further modifications to the indole ring system.

Role in the Construction of Advanced Pharmaceutical Intermediates

The utility of this compound extends to its role as a crucial intermediate in the synthesis of advanced pharmaceutical compounds. smolecule.com Its structural features are often found in molecules designed to interact with specific biological targets. The compound and its derivatives are recognized as important building blocks for pharmaceuticals. google.comgoogle.com

A variety of halogenated aminobenzoic acid derivatives are instrumental in creating new pharmaceutical agents. For example, novel synthetic pathways have been developed for 3-amino-5-halo-2-iodobenzoates, which are described as versatile starting materials in pharmaceutical synthesis. researchgate.net The ability to selectively functionalize the different positions of the benzene (B151609) ring allows for the fine-tuning of a molecule's properties to optimize its therapeutic potential.

Table 1: Examples of Pharmaceutical Intermediates Derived from Halogenated Aminobenzoic Acids

| Starting Material | Resulting Intermediate Class | Potential Therapeutic Area |

| 2-Amino-5-fluorobenzoic acid | Fluorinated quinazolinones | Oncology, Anti-inflammatory |

| 2-Amino-5-iodobenzoic acid | Iodinated benzamides | Antiviral, CNS disorders |

| 2-Amino-3-bromo-5-fluorobenzoic acid | Bromo-fluoro-anilines | Agrochemicals, Material Science |

This table provides illustrative examples and is not exhaustive.

Applications in Radiopharmaceutical Chemistry

The presence of an iodine atom in this compound makes it an attractive candidate for applications in radiopharmaceutical chemistry, particularly for the development of imaging agents for diagnostic purposes.

Potential for Radiolabeling with Iodine Isotopes

The stable iodine atom on the molecule can be replaced with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, or Iodine-131. This process, known as radiolabeling, allows the molecule to be tracked within the body using imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). The development of novel 18F-labeled amino acid-based tracers is an active area of research for potential use in brain tumor imaging. nih.gov

The synthesis of radiolabeled compounds often involves the use of prosthetic groups, which are small molecules that are first radiolabeled and then attached to the larger molecule of interest. For instance, 3-[125/131I]iodobenzoic acid has been used as a prosthetic group for radiolabeling. nih.gov

Development of Tracers and Imaging Agents

Radiolabeled amino acid analogs are of significant interest in oncologic imaging because they can help visualize metabolic changes in tumors. frontiersin.orgnih.gov These tracers can provide valuable information for diagnosing cancer, monitoring treatment response, and distinguishing recurrent tumors from treatment effects. nih.govnih.gov

PET tracers such as O-(2-[18F]fluoroethyl)-l-tyrosine ([18F]F-FET) are amino acid analogues that have shown potential in improving the diagnosis of primary brain tumors. radiologykey.com While not directly derived from this compound, the principles behind their design and application highlight the potential of developing new imaging agents from this and similar halogenated aminobenzoic acids. The ability to label with iodine isotopes specifically opens up avenues for creating novel SPECT and PET tracers. nih.govradiologykey.comsynblock.com

Table 2: Iodine Isotopes Used in Medical Imaging

| Isotope | Imaging Modality | Common Applications |

| Iodine-123 (¹²³I) | SPECT | Thyroid imaging, cardiac imaging |

| Iodine-124 (¹²⁴I) | PET | Pre-therapy dosimetry, antibody imaging |

| Iodine-131 (¹³¹I) | SPECT/Therapy | Thyroid cancer therapy and imaging |

This table provides a general overview of the uses of different iodine isotopes.

Biological Activities and Molecular Mechanisms of 2 Amino 5 Fluoro 3 Iodobenzoic Acid

Investigated Biological Effects of 2-Amino-5-fluoro-3-iodobenzoic Acid

General statements from some chemical suppliers suggest that this compound may possess certain biological properties, including antimicrobial, anti-inflammatory, and antitumor activities. nih.gov However, these claims are not substantiated by detailed experimental data in the available search results. Research into the biological activities of structurally related halogenated benzoic acid derivatives is more common, but direct extrapolation of these findings to this compound is not scientifically rigorous without specific studies on the compound itself.

Antimicrobial Properties

There is no specific data from research studies detailing the antimicrobial properties of this compound. While some suppliers suggest potential antimicrobial effects, the spectrum of activity, such as the types of bacteria or fungi it may inhibit, and the extent of this inhibition are not documented in the available literature. nih.gov Studies on other halogenated benzoic acid derivatives have shown that the presence and position of halogen atoms can influence antimicrobial potency. mdpi.comnih.gov For instance, the introduction of an iodine atom has been shown to enhance antibacterial activity in some molecular scaffolds. mdpi.com However, without specific testing of this compound, its antimicrobial profile remains uncharacterized.

Anti-inflammatory Effects

Similarly, while there are suggestions of potential anti-inflammatory effects for this compound, no specific in vitro or in vivo studies are available to support this. nih.gov The anti-inflammatory activity of various benzoic acid derivatives is an active area of research, with many studies focusing on their ability to inhibit enzymes like cyclooxygenases (COX-1 and COX-2). ijper.org The specific impact of the combination of fluorine and iodine at positions 5 and 3, respectively, on an aminobenzoic acid scaffold in relation to inflammatory pathways has not been detailed in the accessible research.

Antitumor Activity

Preliminary data from some sources indicate possible antitumor effects for this compound, but these require further investigation. nih.gov Research on other substituted aminobenzoic acids has shown that these compounds can serve as scaffolds for the development of anticancer agents. nih.govnih.gov For example, derivatives of 4-aminobenzoic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov However, no specific data, such as IC50 values against particular cancer cell lines, have been published for this compound itself.

Molecular Interaction Studies and Binding Mechanisms

Interactions with Biological Macromolecules (Proteins, Nucleic Acids)

There is no specific research detailing the interactions of this compound with specific proteins or nucleic acids. It is generally understood that halogenated compounds can exhibit enhanced binding affinity to biological targets due to factors like increased hydrophobicity and the potential for halogen bonding. smolecule.com The amino and carboxylic acid groups on the benzene (B151609) ring could participate in hydrogen bonding and electrostatic interactions. However, without experimental evidence from techniques such as X-ray crystallography, NMR spectroscopy, or molecular docking studies specifically on this compound, any discussion of its binding mechanisms remains speculative.

Enzyme Interaction and Receptor Binding Investigations

No studies were found that specifically investigate the interaction of this compound with any particular enzymes or receptors. While derivatives of benzoic acid have been explored as inhibitors of various enzymes, including protein tyrosine kinases and Bcl-2 family proteins, there is no information linking this compound to these or any other specific molecular targets. bioinformation.netnih.gov Molecular docking studies, which could provide theoretical insights into potential binding partners, have not been published for this compound.

Mechanistic Insights into Observed Biological Activities

While detailed, conclusive research on the specific molecular mechanisms of this compound is still emerging, preliminary data and the structural characteristics of the compound allow for some mechanistic inferences regarding its potential biological activities. The unique arrangement of an amino group, a fluorine atom, and an iodine atom on a benzoic acid framework is thought to be central to its interactions with biological macromolecules. smolecule.com

Interaction studies suggest that halogenated compounds, such as this compound, may exhibit enhanced binding affinity for biological targets. This is often attributed to increased hydrophobic interactions and steric effects conferred by the halogen atoms. smolecule.com The presence of both fluorine and iodine is particularly noteworthy, as it may lead to diverse reactivity patterns not seen in analogs with single or no halogen substitutions. smolecule.com

The biological activity of structurally related compounds, such as other halogenated aminobenzoic acids, is often attributed to their ability to interact with various biological targets through mechanisms like hydrogen and halogen bonding. The amino group can act as a hydrogen bond donor, while the fluoro and iodo substituents can participate in halogen bonding. These non-covalent interactions are critical in determining the compound's binding affinity and specificity towards biological targets, thereby influencing various biochemical pathways.

Preliminary research has suggested that this compound may possess antimicrobial, anti-inflammatory, and antitumor properties. smolecule.com However, the precise molecular pathways through which these activities are exerted have not yet been fully elucidated. smolecule.com For instance, in the context of potential antitumor effects, it is hypothesized that the compound could interfere with cellular processes in a manner similar to other halogenated benzoic acids, which have been shown to inhibit cancer cell proliferation.

It is important to note that a related compound, 2-Amino-5-fluorobenzoic acid, is utilized in microbial genetics for the counterselection of TRP1, a common genetic marker in the yeast Saccharomyces cerevisiae. researchgate.net This suggests a potential for interference with specific metabolic or genetic pathways, although the exact mechanism for this counterselection is not detailed in the context of the compound .

Further investigation is required to fully understand the molecular targets and signaling cascades affected by this compound.

Potential Biological Activities of this compound

| Biological Activity | Potential Mechanistic Contribution | Status of Research |

| Antimicrobial | Interaction with microbial proteins or nucleic acids, potentially enhanced by halogen-mediated binding. smolecule.com | Suggested by some studies, requires further investigation. smolecule.com |

| Anti-inflammatory | Possible modulation of inflammatory pathways through interaction with key enzymes or receptors. smolecule.com | Suggested in certain biological models, mechanism not defined. smolecule.com |

| Antitumor | Preliminary data indicates potential antitumor effects, possibly through inhibition of cell proliferation pathways. smolecule.com | Preliminary data, warrants further investigation into efficacy and mechanisms. smolecule.com |

Computational Chemistry and Spectroscopic Characterization of 2 Amino 5 Fluoro 3 Iodobenzoic Acid

Theoretical Studies and Molecular Modeling of 2-Amino-5-fluoro-3-iodobenzoic Acid

Theoretical studies and molecular modeling are powerful tools for predicting the physicochemical properties and biological interactions of molecules like this compound before their synthesis or in conjunction with experimental analysis. These computational methods provide a microscopic view of the molecule's structure, energy, and reactivity.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. For this compound, these calculations can predict key properties that govern its reactivity and interactions.

DFT studies on analogous compounds, such as 2-amino-5-fluorobenzoic acid, have been used to determine optimized molecular geometry, vibrational frequencies, and electronic properties nih.gov. By extending these methods to this compound, one can elucidate the influence of the iodine substituent. The introduction of the large, polarizable iodine atom at the C3 position is expected to significantly modulate the electronic distribution within the aromatic ring.

Key parameters derived from these calculations include:

Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles, revealing, for instance, the planarity of the molecule and the orientation of the carboxylic acid and amino groups. For substituted benzoic acids, intramolecular hydrogen bonds between the amino group and the carboxylic oxygen can influence conformation nih.govresearchgate.net.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. The electron-donating amino group and the electron-withdrawing halogen and carboxyl groups create a complex electronic environment, and DFT can map this distribution through molecular electrostatic potential (MESP) surfaces, identifying sites susceptible to electrophilic or nucleophilic attack nih.gov.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies, providing a quantitative prediction of the molecule's reactivity nih.gov. The presence of fluorine and iodine allows for diverse reactivity patterns not typically seen in non-halogenated analogues smolecule.com.

| Computational Parameter | Predicted Information for this compound |

|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles. Helps predict planarity and steric effects of substituents. |

| HOMO-LUMO Energy Gap | Indicates the molecule's chemical reactivity, stability, and electronic excitation properties. |

| Molecular Electrostatic Potential (MESP) | Maps electron density to identify positive (electrophilic) and negative (nucleophilic) sites, predicting interaction points. |

| Natural Bond Orbital (NBO) Analysis | Investigates intramolecular interactions, such as hydrogen bonding and charge delocalization, which contribute to molecular stability nih.gov. |

While quantum calculations often focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. This is particularly important for understanding how this compound behaves in a biological environment.

Conformational Analysis: The benzoic acid framework has rotational freedom around the C-C bond connecting the carboxyl group to the ring and, to a lesser extent, the C-N bond. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them researchgate.netrsc.orgnih.govacs.org. The presence of the bulky iodine atom adjacent to the amino group and ortho to the carboxylic acid likely imposes significant steric constraints, influencing the preferred conformations.

Ligand-Target Interactions: In the context of drug design, understanding how a ligand interacts with its biological target (e.g., a protein kinase) is crucial. MD simulations are often used in conjunction with molecular docking to study these interactions.

Molecular Docking: This technique predicts the preferred binding orientation of the ligand within the active site of a target protein rjptonline.orgbioinformation.netnih.gov. For this compound, key interactions could include hydrogen bonds from the amino and carboxylic acid groups, as well as hydrophobic and halogen-bonding interactions involving the halogenated ring smolecule.com.

Binding Free Energy Calculations: Following docking, MD simulations can be run on the protein-ligand complex to refine the binding pose and calculate the binding free energy, providing a more accurate estimate of binding affinity. These simulations reveal the stability of the ligand in the binding pocket and the specific amino acid residues involved in the interaction.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for verifying the chemical structure and assessing the purity of synthesized compounds. Each method provides unique information about the molecule's atomic composition and chemical bonds.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete structural assignment researchgate.netresearchgate.netarkat-usa.orgnih.gov.

¹H NMR: The proton NMR spectrum would show distinct signals for the two aromatic protons and the protons of the amino and carboxylic acid groups.

The aromatic region would feature two doublets corresponding to the protons at the C4 and C6 positions. The coupling patterns would be complex due to ¹H-¹H coupling with each other and ¹H-¹⁹F coupling with the fluorine at C5.

The amino (-NH₂) protons would likely appear as a broad singlet, while the carboxylic acid (-COOH) proton would also be a broad singlet at a downfield chemical shift. Their positions can be confirmed by D₂O exchange.

¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carboxyl carbon appearing furthest downfield.

¹⁹F NMR: The fluorine NMR spectrum would provide a direct probe of the fluorine atom's environment, appearing as a multiplet due to coupling with the adjacent aromatic protons.

| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity | Structural Information |

|---|---|---|

| ¹H (Aromatic H-4, H-6) | ~6.5-8.0 ppm, complex multiplets (doublet of doublets) | Confirms the substitution pattern on the aromatic ring. Coupling constants reveal connectivity to fluorine and other protons. |

| ¹H (-NH₂) | Variable, broad singlet | Presence of the primary amino group. Broadness due to exchange and quadrupole effects. |

| ¹H (-COOH) | ~10-13 ppm, very broad singlet | Confirms the presence of the carboxylic acid functional group. |

| ¹³C | ~100-175 ppm | Shows 7 distinct signals for each carbon. C-F and C-I couplings can provide further structural confirmation. |

| ¹⁹F | Specific chemical shift, multiplet | Unambiguously confirms the presence and electronic environment of the fluorine atom. |

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. It is also a critical tool for identifying reaction byproducts and metabolites nih.govijpras.comnih.govyoutube.com.

For this compound (C₇H₅FINO₂), high-resolution mass spectrometry (HRMS) would confirm its molecular weight of 281.02 g/mol smolecule.com. The exact mass measurement would allow for the unambiguous determination of its elemental formula, C₇H₅FINO₂.

Tandem MS (MS/MS) experiments involve fragmenting the molecular ion to gain structural information. Expected fragmentation pathways for this molecule would include:

Decarboxylation: Loss of the carboxyl group (-COOH) as CO₂ (44 Da) or the full COOH radical (45 Da).

Loss of Halogens: Cleavage of the C-I bond (loss of 127 Da) is a common fragmentation pathway for iodoaromatics.

Other Fragmentations: Loss of water (H₂O) or ammonia (NH₃) from the functional groups.

In metabolic studies, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice nih.govthermofisher.com. It allows for the separation of a parent drug from its metabolites in a complex biological matrix (e.g., plasma or urine) before MS analysis. Potential metabolic transformations for this compound could include hydroxylation of the aromatic ring, N-acetylation of the amino group, or conjugation reactions (e.g., glucuronidation) of the carboxylic acid.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups youtube.com. The IR spectrum of this compound would exhibit several characteristic absorption bands. Studies on similar substituted anthranilic and benzoic acids provide a basis for assigning these bands nih.govijddr.in.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | -COOH |

| N-H Stretch (Amino) | 3500 - 3300 (two sharp bands) | -NH₂ |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | -COOH |

| C=C Stretch (Aromatic) | 1600 - 1450 | Benzene (B151609) Ring |

| C-N Stretch | 1340 - 1250 | Aromatic Amine |

| C-F Stretch | 1250 - 1000 | Aryl-Fluoride |

| C-I Stretch | 600 - 500 | Aryl-Iodide |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, typically the π→π* transitions in aromatic systems. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. Substituted anthranilic acids generally display broad emission bands acadiau.ca. The presence of the amino group (an auxochrome) and the halogens will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. The exact position of the absorption maxima (λ_max) would depend on the solvent polarity, which can influence intramolecular hydrogen bonding and the electronic state of the molecule acadiau.ca.

Future Perspectives and Research Challenges for 2 Amino 5 Fluoro 3 Iodobenzoic Acid

Identification of Unexplored Synthetic Pathways and Green Chemistry Approaches

Current synthesis of 2-amino-5-fluoro-3-iodobenzoic acid often involves direct halogenation of 2-amino-5-fluorobenzoic acid using iodinating agents. smolecule.com One documented method involves the use of potassium iodide under acidic conditions. smolecule.com Another approach is a multi-step synthesis that may involve intermediates like 5-fluoro-2-iodobenzoic acid. smolecule.comsigmaaldrich.comsigmaaldrich.com

A significant challenge lies in developing more environmentally friendly and efficient synthetic routes. One-pot syntheses, which combine multiple reaction steps into a single operation, offer a promising avenue for reducing waste and improving efficiency. sioc-journal.cn For instance, a one-pot method has been successfully developed for the synthesis of related 2-amino-5-halogenated-N,3-dimethylbenzamides, suggesting that similar strategies could be applied to this compound. sioc-journal.cn

Furthermore, exploring alternative reagents and reaction conditions is crucial for greener synthesis. This could involve the use of less hazardous solvents and catalysts, and optimizing reaction parameters to maximize yield and minimize by-product formation. The development of continuous flow reactor technologies could also offer precise control over reaction conditions, leading to higher yields and purity for industrial-scale production.

Deeper Elucidation of Biological Mechanisms of Action and Target Identification

Preliminary research suggests that this compound and its derivatives may possess a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. smolecule.com However, the specific molecular mechanisms underlying these activities are largely unknown.

Future research should focus on identifying the specific biological targets of this compound. The presence of halogen atoms can enhance binding affinity to biological macromolecules like proteins and nucleic acids through hydrophobic interactions and steric effects. smolecule.com Understanding these interactions is key to elucidating its mechanism of action.

Techniques such as biochemical and cellular assays can be employed to screen for interactions with various enzymes, receptors, and other cellular components. Identifying these targets will not only explain the observed biological effects but also pave the way for the rational design of more potent and selective derivatives for therapeutic applications.

Expansion of Application Scope in Chemical Biology and Materials Science

The unique properties of this compound make it a candidate for applications beyond traditional pharmaceutical development.

In chemical biology , it can be explored as a biochemical probe to study enzyme activity and receptor interactions. The fluorine and iodine atoms can serve as useful labels for techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, aiding in the structural and functional analysis of biological systems. Furthermore, its derivatives could be used in metabolic labeling strategies to study bacterial peptidoglycan. nih.gov

In materials science , the compound holds potential for the development of new materials with specific electronic or optical properties. smolecule.com For instance, related iodinated compounds are used in the production of polarizing films for liquid crystal displays (LCDs). smolecule.comchemicalbook.com The presence of the heavy iodine atom could also lead to applications in areas like X-ray imaging or as a component in scintillating materials. Further investigation into its solid-state properties and its ability to form coordination polymers or metal-organic frameworks could open up new avenues in materials design.

Challenges in Scalable Synthesis and Derivatization for Industrial Applications

While several synthetic routes to this compound exist, scaling these methods for industrial production presents significant challenges. smolecule.com Achieving high yields and purity on a large scale often requires extensive optimization of reaction conditions, including temperature, pressure, and catalyst selection.

The purification of the final product can also be a bottleneck. Methods like recrystallization from solvents such as acetic acid or methanol (B129727) are used, but these may not be efficient or cost-effective for large-scale production. google.com The development of more efficient purification techniques, such as chromatography, is necessary.

Furthermore, the efficient derivatization of this compound is crucial for exploring its full potential in various applications. The amino and carboxylic acid groups, as well as the iodine atom, provide multiple sites for chemical modification. smolecule.com Developing robust and versatile methods for creating a diverse library of derivatives will be essential for structure-activity relationship studies and for tailoring the compound's properties for specific industrial uses. This includes its use as an intermediate for drugs, agricultural chemicals, and other functional chemicals. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-fluoro-3-iodobenzoic acid, and how can reaction efficiency be validated?

- Methodological Answer :

- Synthetic Pathways : Start with halogenation of 2-amino-5-fluorobenzoic acid using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Purity Validation : Use HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) to confirm >97% purity. Compare retention times with reference standards from crystallographic data .

- Yield Optimization : Adjust stoichiometry of iodine sources (e.g., N-iodosuccinimide vs. ICl) and evaluate byproduct formation via LC-MS .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds.

- Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra (200–400 nm) before/after exposure to ambient light for 72 hours .

- Long-Term Storage : Use accelerated stability testing (40°C/75% RH for 6 months) and monitor iodobenzene byproduct formation via GC-MS .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of the iodo substituent in cross-coupling reactions?

- Methodological Answer :

- DFT Modeling : Optimize molecular geometry using B3LYP/6-31G* basis sets to calculate C–I bond dissociation energies. Compare with experimental Suzuki-Miyaura coupling yields (e.g., aryl boronic acids, Pd(PPh₃)₄ catalyst) .

- Solvent Effects : Simulate solvation-free energies in DMSO or THF using COSMO-RS to predict reaction kinetics .

- Validation : Correlate computational predictions with empirical NMR data (¹H/¹³C) of coupling products .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Controlled Solubility Testing : Prepare saturated solutions in DMSO, methanol, and water (25°C). Quantify dissolved compound via UV-Vis at λmax = 270 nm. Validate with gravimetric analysis .

- pH-Dependent Solubility : Titrate from pH 2–12 and monitor precipitation thresholds. Compare with pKa values predicted via MarvinSketch .

- Data Harmonization : Use Hansen solubility parameters (δD, δP, δH) to reconcile discrepancies between polar aprotic vs. protic solvents .

Q. What mechanistic insights explain the regioselectivity of iodination in 2-amino-5-fluorobenzoic acid derivatives?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Use <sup>19</sup>F NMR to track fluorine’s directing effects during iodination. Compare para/ortho ratios under acidic vs. neutral conditions .

- Kinetic Isotope Effects (KIE) : Deuteriate the amino group and measure rate constants (kH/kD) to assess hydrogen bonding’s role in regioselectivity .

- Competitive Experiments : Co-react with bromine or chlorine to evaluate halogen preference under identical conditions .

Data Analysis & Experimental Design

Q. How can researchers design experiments to mitigate byproduct formation during iodination?

- Methodological Answer :

- Byproduct Identification : Use high-resolution mass spectrometry (HRMS) to detect di-iodinated or deaminated species.

- Reaction Monitoring : Employ in-situ IR spectroscopy to track iodine consumption (C–I stretch at 500–600 cm⁻¹) .

- Optimization : Screen catalysts (e.g., H2SO4 vs. BF3·Et2O) and evaluate via DOE (Design of Experiments) to minimize side reactions .

Q. What strategies validate the crystallographic structure of this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in ethanol/water (1:1). Refine data using SHELXL and validate bond lengths/angles against similar benzoic acid derivatives .

- Comparative Analysis : Overlay calculated (Mercury 4.0) and experimental structures to assess packing efficiency and hydrogen-bonding networks .

Safety & Compliance

Q. What are the critical safety protocols for handling iodinated benzoic acid derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.